REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]([NH:10]C(=O)OC(C)(C)C)([CH2:8][CH3:9])[CH2:6][CH3:7])=[O:4]>Cl.C(OCC)(=O)C>[NH2:10][C:5]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([NH:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C(CC)(CC)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 60 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solution was evaporated to dryness
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |